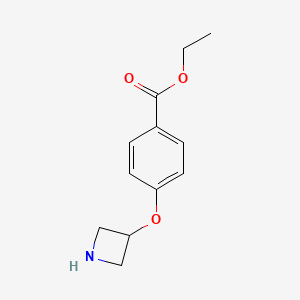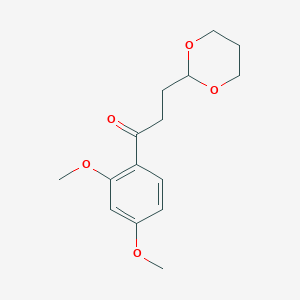
Methyl-1H-Indazol-7-carboxylat
Übersicht
Beschreibung
Methyl 1H-indazole-7-carboxylate is a derivative of the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring system. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The specific compound, methyl 1H-indazole-7-carboxylate, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves nucleophilic substitution of the indazole N-H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene . Similarly, the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole involves hydroxymethylation with formaldehyde followed by oxidation and esterification . These methods suggest that the synthesis of methyl 1H-indazole-7-carboxylate could also involve multi-step reactions, possibly starting from an indazole precursor and introducing the carboxylate group at the 7-position through appropriate functional group transformations.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the fused ring system, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of 7-methoxy-1H-indazole shows that the methoxy group lies in the plane of the indazole system . This planarity can be a common feature among indazole derivatives, potentially including methyl 1H-indazole-7-carboxylate, and can affect the molecule's intermolecular interactions and stability.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, often influenced by the substituents present on the ring system. The reactivity of the indazole nucleus can be altered by electron-withdrawing or electron-donating groups, which can affect the compound's ability to undergo nucleophilic or electrophilic attacks. For instance, the synthesis of novel oxazole derivatives from 1-methyl-1H-indazole 3-carboxylic acid involves heterocyclization, indicating that the indazole ring can act as a precursor for the construction of other heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on the substituents attached to the ring system. For example, the presence of a methoxy group, as in 7-methoxy-1H-indazole, can influence the compound's hydrogen bonding capabilities and solubility . The introduction of a carboxylate ester group, as in methyl 1H-indazole-7-carboxylate, would likely increase the molecule's polarity and potentially its solubility in polar solvents. The crystal packing and hydrogen bonding patterns observed in fluorinated indazoles could also provide insights into the solid-state properties of methyl 1H-indazole-7-carboxylate, such as its potential for forming supramolecular structures.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsanwendungen
Methyl-1H-Indazol-7-carboxylat: ist ein wichtiger Vorläufer bei der Synthese von Indazol-Derivaten, die in der medizinischen Chemie aufgrund ihrer Antikrebsaktivität eine prominente Rolle spielen . Diese Verbindungen haben sich als Hemmstoffe des Zellwachstums in verschiedenen Krebszelllinien erwiesen und sind daher wertvoll für die Entwicklung neuer Chemotherapeutika.
Organische Synthese: Katalyseentwicklung
In der organischen Synthese wird This compound zur Entwicklung neuartiger Katalysatoren für die Synthese von Indazolstrukturen verwendet . Diese Katalysatoren sind entscheidend für die Produktion hoher Ausbeuten an Indazolen, die wichtige Zwischenprodukte bei der Synthese vieler Arzneimittel sind.
Materialwissenschaften: Funktionelle Materialien
Die Reaktivität von This compound ermöglicht dessen Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung von funktionalen Materialien mit potenziellen Anwendungen in der Elektronik und Photonik .
Analytische Chemie: Chromatographiestandards
In der analytischen Chemie dient This compound als Standard in der Chromatographie zur Identifizierung und Quantifizierung von Indazol-verwandten Verbindungen in verschiedenen Proben .
Umweltanwendungen: Umweltüberwachung
This compound: wird auch in Umweltanwendungen eingesetzt, insbesondere bei der Überwachung der Schadstoffbelastung. Seine Derivate können als Marker verwendet werden, um das Vorhandensein von industriellen Schadstoffen in Gewässern zu verfolgen .
Pharmazeutische Forschung: Wirkstoffforschung
Diese Verbindung ist in der pharmazeutischen Forschung für die Wirkstoffforschung von Bedeutung. Sie ist an der Synthese von Molekülen beteiligt, die auf eine Vielzahl von biologischen Aktivitäten untersucht werden, darunter entzündungshemmende und antimikrobielle Wirkungen, die für die Identifizierung neuer Wirkstoffkandidaten unerlässlich sind .
Wirkmechanismus
Target of Action
Methyl 1H-indazole-7-carboxylate, like other indazole derivatives, is known to interact with a variety of targetsIndazole derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . For instance, the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and h-sgk can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, the inhibition of kinases such as CHK1, CHK2, and h-sgk can disrupt cell signaling pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
For safe handling, it is recommended to avoid dust formation and ensure adequate ventilation .
Zukünftige Richtungen
Indazole derivatives, including “Methyl 1H-indazole-7-carboxylate”, continue to be a focus of research due to their wide range of pharmacological activities. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and designing indazole-based drugs with improved pharmacological profiles .
Eigenschaften
IUPAC Name |
methyl 1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWJEKADAXWFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997016 | |
| Record name | Methyl 2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
755752-82-0 | |
| Record name | Methyl 2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



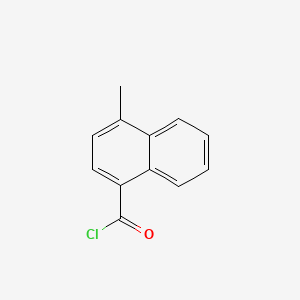

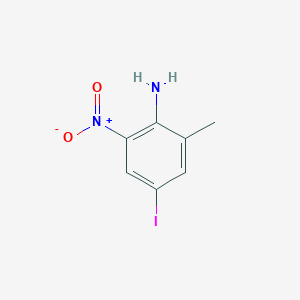


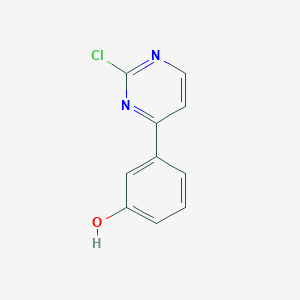
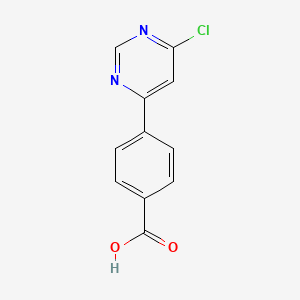
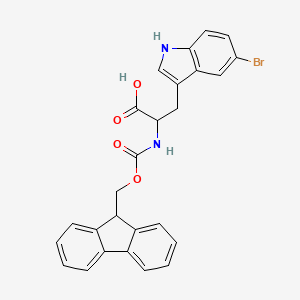

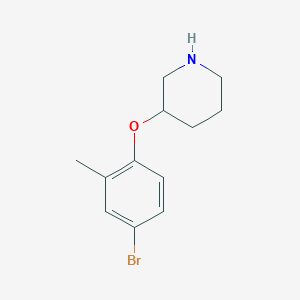
![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)
![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
